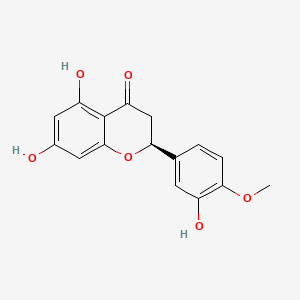

Hesperetin

概要

説明

準備方法

合成経路と反応条件

ヘスペレチンは、その配糖体であるヘスペリジンの加水分解によって合成することができます。 このプロセスは、ヘスペリジン6-O-α-L-ラムノシル-β-D-グルコシダーゼなどの酵素の使用を伴い、ヘスペリジンを加水分解してヘスペレチンとルトローズを生成します . 別の方法には、ヘスペリジンを豊富に含む柑橘類の果皮からのヘスペレチンの抽出があります .

工業的生産方法

ヘスペレチンの工業的生産は、通常、柑橘類の副産物からのヘスペリジンの抽出と、ヘスペレチンを得るための酵素的加水分解を伴います . この方法は、柑橘類の副産物の豊富さと酵素的プロセスの効率のために好まれています。

化学反応の分析

Esterification with Acid Chlorides

Hesperetin undergoes esterification at its hydroxyl groups under ambient conditions using triethylamine (TEA) as a catalyst in methanol. This method produces derivatives with improved solubility and biological activity .

Reaction Conditions

-

Substrates : Oleoyl chloride, 4-nitrobenzoyl chloride, and other acid chlorides

-

Molar Ratio : 1:1 (this compound:acid chloride)

-

Catalyst : TEA (25 mol%)

-

Solvent : Dry methanol

-

Reaction Time : 1–4 hours

Product Yields

| Acid Chloride | Derivative | Yield (%) |

|---|---|---|

| Oleoyl chloride | 3a | 73 |

| 4-Nitrobenzoyl chloride | 3b | 67 |

| Stearoyl chloride | 3c | 59 |

Structural Characterization

-

1H NMR : Aromatic protons appear at 6.0–8.5 ppm; methyl groups at 1.0–1.5 ppm .

-

13C NMR : Carbonyl signals at 169–200 ppm confirm ester formation .

Enzymatic Hydrolysis for Glycoside Modification

This compound-7-O-glucoside (HMG) is biosynthesized via selective hydrolysis of hesperidin using immobilized α-L-rhamnosidase .

Key Steps

-

Complex Formation : Hesperidin forms a soluble Cu(II) complex for efficient enzymatic access.

-

Hydrolysis : Immobilized rhamnosidase on Fe₃O₄@graphene oxide cleaves rhamnose at 60°C (pH 6.0).

-

Ligand Dissociation : Ammonium hydroxide separates HMG from the Cu(II) complex.

Enzyme Performance

| Parameter | Free Enzyme | Immobilized Enzyme |

|---|---|---|

| Optimal pH | 5.0 | 6.0 |

| Optimal Temperature | 50°C | 60°C |

| Thermal Stability | 30% activity after 2h at 60°C | 80% activity after 2h at 60°C |

| Kₘ (μg/mL) | 45.2 | 35.6 |

Chlorination Reactions

This compound reacts with chlorine via electrophilic substitution, primarily targeting the meta-dihydroxy aromatic ring .

Reaction Pathway

-

First Chlorination : Cl substitutes at carbons ortho to two oxygenated sites.

-

Second Chlorination : Additional Cl enters adjacent activated positions.

-

Ring De-aromatization : Third Cl substitution disrupts aromaticity.

Analytical Evidence

-

UV-Vis Spectroscopy : Hypsochromic shift from 285 nm to 265 nm after chlorination.

-

MS/MS : Molecular ion peaks at m/z 331 ([Hsp + Cl]⁻) and 365 ([Hsp + 2Cl]⁻) confirm substitution .

Comparative Reactivity of Functional Groups

| Reaction Type | Target Site | Key Product Feature |

|---|---|---|

| Esterification | 7-OH/4'-OH | Enhanced lipophilicity |

| Enzymatic hydrolysis | Rhamnose moiety | Bioactive monoglycoside |

| Chlorination | Meta-dihydroxy ring | Electrophilic derivatives |

These reactions highlight this compound’s versatility in pharmaceutical and chemical applications, with ester derivatives showing promise for drug delivery and chlorinated analogs for studying antioxidant mechanisms .

科学的研究の応用

Cardiovascular Health

Hesperetin's role in cardiovascular health has been documented in several studies:

- Mechanism : It enhances nitric oxide release, leading to vasodilation and improved blood flow. Additionally, it exhibits anti-atherosclerotic effects by reducing lipid accumulation in arterial walls .

- Clinical Evidence : In a study involving patients with cardiovascular risk factors, supplementation with this compound showed significant improvements in blood lipid profiles and endothelial function .

Diabetes Management

This compound has also been explored for its potential benefits in diabetes:

- Mechanism : It enhances insulin sensitivity and glucose uptake in cells. This compound's anti-inflammatory properties may also mitigate complications associated with diabetes .

- Clinical Evidence : In diabetic animal models, this compound administration resulted in reduced blood glucose levels and improved metabolic parameters .

Bone Health

Recent studies have highlighted this compound's effects on bone health:

- Mechanism : this compound promotes osteogenic differentiation of mesenchymal stem cells via the ERK and Smad signaling pathways. This action supports bone formation and healing processes .

- Clinical Evidence : In vivo studies using rat models demonstrated that this compound-loaded scaffolds accelerated fracture healing compared to controls .

Cosmetic Applications

This compound is gaining traction in dermatology for its skin health benefits:

- Mechanism : Its antioxidant properties help combat skin aging by protecting against UV damage and promoting collagen synthesis .

- Clinical Evidence : Clinical trials have shown that products containing this compound can improve skin elasticity, hydration, and reduce wrinkle depth after consistent use over several weeks .

Summary of Key Findings

The following table summarizes the diverse applications of this compound based on current research:

| Application Area | Mechanism of Action | Clinical Evidence |

|---|---|---|

| Cardiovascular Health | Enhances nitric oxide release; anti-atherosclerotic | Improved lipid profiles; endothelial function |

| Diabetes Management | Enhances insulin sensitivity; reduces inflammation | Lower blood glucose levels in animal studies |

| Bone Health | Promotes osteogenic differentiation | Accelerated fracture healing in rat models |

| Cosmetic Benefits | Antioxidant effects; promotes collagen synthesis | Improved skin elasticity and reduced wrinkles |

作用機序

ヘスペレチンは、さまざまなメカニズムを通じてその効果を発揮します。

コレステロール低下: アシルCoA:コレステロールアシル転移酵素遺伝子とミクロソームトリグリセリド転移タンパク質の活性を抑制し、apoB含有リポタンパク質の集合と分泌を抑制します.

抗酸化: ヘスペレチンは、PI3K/AKT-Nrf2経路を活性化し、抗酸化物質レベルを上昇させ、酸化ストレスを軽減します.

抗炎症: ヘスペレチンは、一酸化窒素、プロスタグランジンE2、腫瘍壊死因子アルファ、インターロイキン-6などの炎症性メディエーターのレベルを低下させます.

類似の化合物との比較

ヘスペレチンは、ヘスペリジン、エリオディクチオール、ホモエリオディクチオールなどの他のフラボノイドに似ています . ヘスペレチンは、配糖体であるヘスペリジンと比較して、アグリコン型の方が生物活性が高い点が特徴です . ヘスペレチンは、ヘスペリジンとヘスペリジングルコシドと比較して、抗酸化、抗炎症、抗菌活性も高いことを示しています .

類似の化合物のリスト

- ヘスペリジン

- エリオディクチオール

- ホモエリオディクチオール

類似化合物との比較

Hesperetin is similar to other flavonoids such as hesperidin, eriodictyol, and homoeriodictyol . it is unique due to its higher biological activity in its aglycone form compared to its glycoside form, hesperidin . This compound also shows higher antioxidant, anti-inflammatory, and antibacterial activities compared to hesperidin and hesperidin glucoside .

List of Similar Compounds

- Hesperidin

- Eriodictyol

- Homoeriodictyol

生物活性

Hesperetin, a flavonoid aglycone derived from hesperidin, has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, and anticancer properties. This article provides a comprehensive overview of the biological activities of this compound, supported by recent research findings and case studies.

Chemical Structure and Metabolism

This compound is characterized by multiple reactive radicals, including ketone and hydroxyl groups, which contribute to its biological activity. It is primarily metabolized in the human gut to its aglycone form after the consumption of hesperidin. The intestinal microbiota plays a crucial role in this conversion, facilitating the absorption of this compound into systemic circulation .

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential for neutralizing free radicals and reducing oxidative stress. Research indicates that this compound shows higher radical scavenging activity compared to its glycoside form, hesperidin. For instance, a study demonstrated that this compound had an effective concentration-dependent response in various assays such as DPPH and FRAP, showcasing its potential as a natural antioxidant .

| Assay Type | This compound Activity (% inhibition) | Hesperidin Activity (% inhibition) |

|---|---|---|

| DPPH | 77.42 ± 2.2 | Lower than this compound |

| FRAP | Higher than pure compounds | Lower than this compound |

Anti-Inflammatory Effects

This compound has been shown to reduce levels of inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α). In vitro studies have indicated that it effectively inhibits inflammation pathways, making it a candidate for therapeutic applications in inflammatory diseases .

Antibacterial Properties

Research highlights the antibacterial activity of this compound against both Gram-positive and Gram-negative bacteria. In comparative studies, this compound exhibited superior antibacterial effects compared to hesperidin glucoside, particularly against strains like Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies focusing on breast cancer models. This compound demonstrated pro-apoptotic effects by increasing the Bax/Bcl-2 ratio in cancer cells, thereby promoting apoptosis. In particular, it was observed that treatment with this compound significantly inhibited the proliferation of MCF-7 breast cancer cells at concentrations ranging from 1 to 100 μM .

Case Study: Breast Cancer Models

- Study Findings : Lee et al. (2010) reported that treatment with 100 μM of hesperidin (which metabolizes to this compound) resulted in significant inhibition of MCF-7 cell proliferation.

- Mechanism : this compound's action involves modulation of apoptotic pathways and reduction of anti-apoptotic proteins like Bcl-2 .

Neuroprotective Effects

Recent studies have also pointed to the neuroprotective effects of this compound in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to reduce oxidative stress and neuroinflammation mediated by LPS-induced models in vivo. This compound treatment led to improved cognitive function as assessed by behavioral tests like the Morris Water Maze .

Summary of Neuroprotective Findings

特性

IUPAC Name |

(2S)-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-21-13-3-2-8(4-10(13)18)14-7-12(20)16-11(19)5-9(17)6-15(16)22-14/h2-6,14,17-19H,7H2,1H3/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIONOLUJZLIMTK-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022319 | |

| Record name | Hesperetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hesperetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Hesperetin reduces or inhibits the activity of acyl-coenzyme A:cholesterol acyltransferase genes (ACAT1 and ACAT2) and it reduces microsomal triglyceride transfer protein (MTP) activity. Hesperetin also seems to upregulate the LDL receptor. This leads to the reduced assembly and secretion of apoB-containing lipoproteins and enhanced reuptake of those lipoproteins, thereby lowering cholesterol levels. | |

| Record name | Hesperetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

520-33-2 | |

| Record name | Hesperetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hesperetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520332 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hesperetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hesperetin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2,3-dihydro-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.538 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HESPERETIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9Q3D557F1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hesperetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

227.5 °C | |

| Record name | Hesperetin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01094 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hesperetin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。